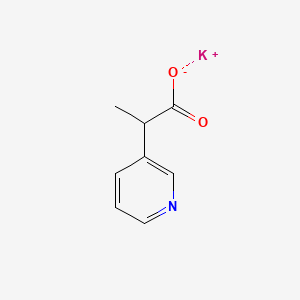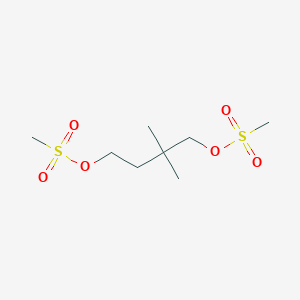
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate, also known as busulfan, is a bifunctional alkylating agent. It has been widely used in chemotherapy, particularly for the treatment of chronic myeloid leukemia. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methanesulfonate groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield alkylated amines, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-butanediol, 2,2-dimethyl-, dimethanesulfonate involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: Similar in function, used for treating multiple myeloma.
Ifosfamide: Used in the treatment of various cancers, including lymphomas and sarcomas.
Uniqueness
1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate is unique due to its specific mechanism of action and its effectiveness in treating chronic myeloid leukemia. Unlike some other alkylating agents, it has a relatively well-defined side effect profile and is often used in combination with other drugs to enhance its therapeutic efficacy .
Propriétés
Numéro CAS |
4239-25-2 |
|---|---|
Formule moléculaire |
C8H18O6S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(3,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-8(2,7-14-16(4,11)12)5-6-13-15(3,9)10/h5-7H2,1-4H3 |
Clé InChI |
FYDHEWUHCUQWHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOS(=O)(=O)C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
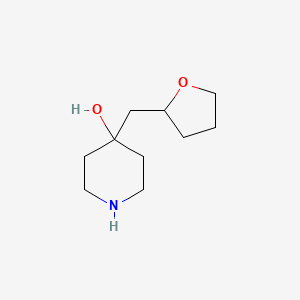
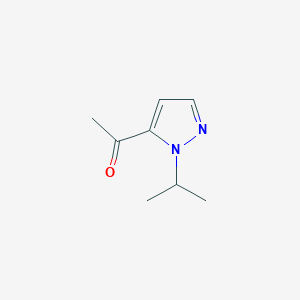
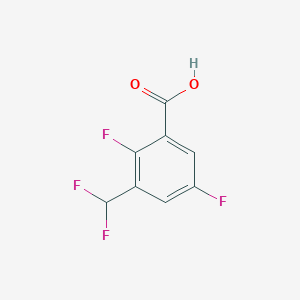
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
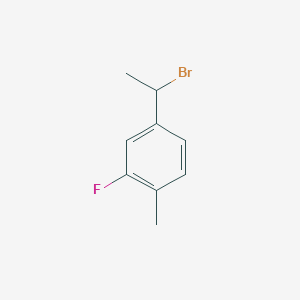
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
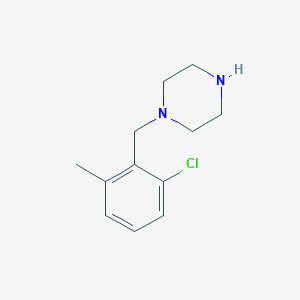
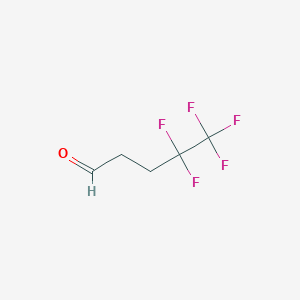
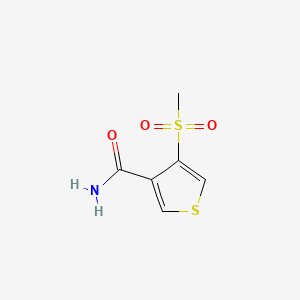
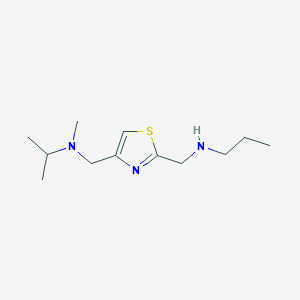
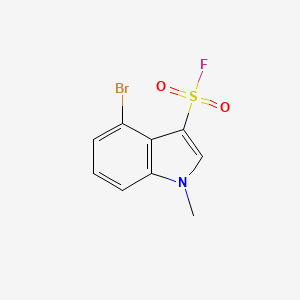
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
